2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
The compound “2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a complex organic compound. It contains a benzothieno ring system fused to a pyrimidine ring, with a 4-bromophenyl group attached to the benzothieno ring . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.547 . It consists of a benzothieno ring system fused to a pyrimidine ring, with a 4-bromophenyl group attached to the benzothieno ring .Physical and Chemical Properties Analysis
The compound has a molecular formula of C26H25BrN4O2S2 and a molecular weight of 569.547 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Dual Inhibitor of Key Enzymes
One significant application of related compounds is as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the nucleotide synthesis pathway. These enzymes are targeted for anticancer and antimicrobial therapy due to their role in DNA synthesis. For example, compounds structurally related to 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide have demonstrated potent inhibitory activity against human TS and DHFR, highlighting their potential as dual-function inhibitors in therapeutic applications (Gangjee et al., 2008).
Structural Analysis and Molecular Interactions
Research has also focused on the crystal structure analysis of related compounds, which provides valuable insights into their molecular interactions, folding conformations, and potential binding affinities. Such studies are essential for understanding the molecular basis of their activity and for guiding the design of more effective derivatives. Studies have elucidated the folded conformation about the methylene C atom in the thioacetamide bridge, which contributes to the compound's biological activity (Subasri et al., 2016).
Anticancer Activity
Several derivatives of 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as novel anticancer agents. The synthesis and evaluation of these derivatives are critical steps in the development of new therapies for cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial and Antiviral Activity
Research into the antimicrobial and antiviral applications of compounds related to 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has revealed their potential in treating infections. For instance, novel derivatives have been synthesized and shown to exhibit antimicrobial activity, suggesting their usefulness in combating bacterial and fungal infections. Additionally, some compounds have demonstrated significant antiviral activity, particularly against COVID-19, highlighting their importance in the current global health context (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit adenosine kinase (ak), the primary metabolic enzyme for adenosine . This suggests that 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide may also target AK or similar enzymes.
Mode of Action
Based on the action of similar compounds, it may increase adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .
Biochemical Pathways
It’s plausible that it impacts the adenosine signaling pathway, given its potential interaction with adenosine kinase .
Pharmacokinetics
Its molecular weight of 544468 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
If it acts similarly to other adenosine kinase inhibitors, it may enhance the analgesic and anti-inflammatory actions of adenosine at sites of tissue trauma .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSMTOROETWZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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